4-Iodophenyl isocyanate

Overview

Description

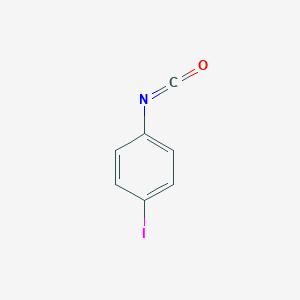

4-Iodophenyl isocyanate is a high-quality chemical compound known for its purity of 97%. It is a versatile compound that finds applications in several industries and research areas . It has a CAS Number of 15845-62-2 and a linear formula of IC6H4NCO .

Synthesis Analysis

The synthesis of 4-Iodophenyl isocyanate involves the use of triphosgene and triethylamine in dry benzene. A solution of 4-iodoaniline in dry benzene is added over 20 minutes. During the course of the addition, the temperature of the reaction mixture is increased from ambient to reflux temperature .Molecular Structure Analysis

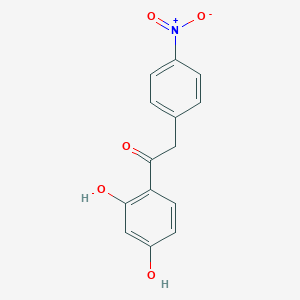

The molecular formula of 4-Iodophenyl isocyanate is C7H4INO . The molecular weight is 245.02 g/mol . The InChI string is InChI=1S/C7H4INO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H . The canonical SMILES string is C1=CC(=CC=C1N=C=O)I .Chemical Reactions Analysis

Isocyanates are very unstable compounds and react very quickly on contact with water to form the corresponding diamines .Physical And Chemical Properties Analysis

4-Iodophenyl isocyanate appears as white to yellow to orange to brown crystals or powder or crystalline powder or fused/lumpy solid . It has a melting point of 44-48 °C (lit.) . The XLogP3 value is 3.6, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 29.4 Ų .Scientific Research Applications

Preparation of Silicon-Stereogenic Silicon-Bridged Arylpyridinones

4-Iodophenyl isocyanate is used in the preparation of silicon-stereogenic silicon-bridged arylpyridinones . These compounds are of interest in the field of organic chemistry due to their unique structural properties.

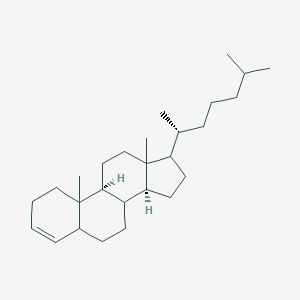

Synthesis of N-(4-Iodophenyl)Cholesteryl-3-Carbamate

This compound is synthesized using 4-Iodophenyl isocyanate . It’s a derivative of cholesteryl, a type of sterol that is a precursor to biochemical molecules such as steroid hormones.

Production of N-(4-Iodophenyl)Pregnenolone-3-Carbamate

4-Iodophenyl isocyanate is also used in the synthesis of N-(4-iodophenyl)pregnenolone-3-carbamate . Pregnenolone is a steroid hormone involved in the steroidogenesis of progesterone, mineralocorticoids, glucocorticoids, androgens, and estrogens.

Biotechnology Research and Development

In the field of biotechnology, 4-Iodophenyl isocyanate has various applications . It can be used in the development of new biochemical analysis techniques, the study of protein interactions, and the design of new biotechnological tools.

Formulation of Agrochemicals and Pesticides

4-Iodophenyl isocyanate can be used in the formulation of agrochemicals and pesticides . Its reactivity and structural properties make it a useful compound in the development of new products for pest control.

Production of Fine Chemicals

This compound is employed in the production of fine chemicals . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specific applications.

Phytochemistry Research

4-Iodophenyl isocyanate is used in the study of plant compounds and natural products . Phytochemistry is the study of phytochemicals, which are chemicals derived from plants.

Safety And Hazards

4-Iodophenyl isocyanate is toxic if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name |

1-iodo-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMKUTIUJGYHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392135 | |

| Record name | 4-Iodophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodophenyl isocyanate | |

CAS RN |

15845-62-2 | |

| Record name | 4-Iodophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-4-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-iodophenyl isocyanate contribute to the radiopacity of acrylic copolymers, and what are the implications for biomedical applications?

A1: 4-Iodophenyl isocyanate serves as a radiopacifying agent by introducing iodine atoms into the copolymer structure. [] This is achieved through its reaction with the carboxylic acid groups present in acrylic acid (AA) within the methyl methacrylate (MMA) copolymer. The high atomic number of iodine enhances the attenuation of X-rays, making the resulting copolymer visible under X-ray imaging. [] This property is crucial for biomedical applications, as it allows for the tracking and monitoring of the material within the body, particularly in applications like bone cement or dental fillings. []

Q2: What were the key findings regarding the biocompatibility of acrylic copolymers containing 4-iodophenyl isocyanate?

A2: The research demonstrated that the incorporation of 4-iodophenyl isocyanate into the acrylic copolymers did not significantly impact their biocompatibility. [] In vitro studies using Swiss mouse embryonic stem tissue fibroblast-like cells (NIH3T3 cell line) showed that the iodinated copolymers exhibited no significant cytotoxicity according to the ISO 10993-5 standard. [] This suggests that these materials hold promise for use in biomedical applications where direct contact with living tissues is required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)

![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)